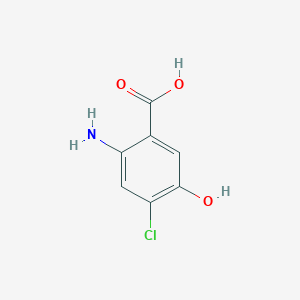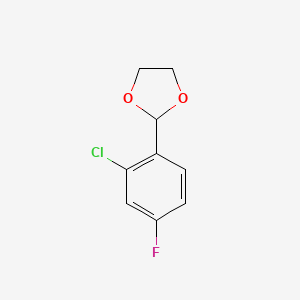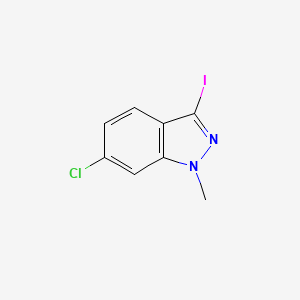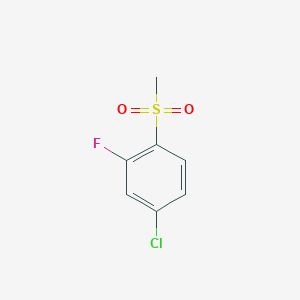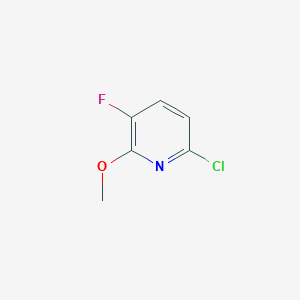
6-Chloro-3-fluoro-2-methoxypyridine
概要
説明
6-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 .
Synthesis Analysis
The synthesis of 6-Chloro-3-fluoro-2-methoxypyridine involves the use of silver carbonate in chloroform at 40℃ for 5 hours . Methyl iodide and silver carbonate are added to a chloroform solution of the compound, and the mixture is stirred at 40°C for 5 hours .Molecular Structure Analysis
The InChI code for 6-Chloro-3-fluoro-2-methoxypyridine is 1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.科学的研究の応用
Pharmaceutical Research
6-Chloro-3-fluoro-2-methoxypyridine: is a valuable intermediate in pharmaceutical research. Its structure is conducive to the synthesis of various pharmacologically active molecules. For instance, it can be used to develop compounds with potential anti-inflammatory and analgesic properties. The presence of halogens like chlorine and fluorine in the molecule allows for further functionalization, which is a critical step in drug design and discovery .
Agricultural Chemistry
In the field of agriculture, this compound serves as a precursor for the synthesis of herbicides and pesticides. Its reactivity with other organic molecules can lead to the creation of substances that target specific enzymes or receptors in pests, providing a way to protect crops without harming the environment or human health .
Material Science
6-Chloro-3-fluoro-2-methoxypyridine: can be utilized in material science, particularly in the development of novel polymers. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with desired properties, such as increased durability or thermal stability .
Chemical Synthesis
This compound is instrumental in chemical synthesis, especially in the construction of complex organic molecules. It can act as a coupling agent in reactions like the Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds in the synthesis of fine chemicals .
Environmental Science
Researchers in environmental science may use 6-Chloro-3-fluoro-2-methoxypyridine to study degradation processes and the environmental fate of chemical compounds. Its halogenated structure is similar to various pollutants, making it a suitable model compound for such investigations .
Biochemistry
In biochemistry, this chemical can be used to probe the structure and function of enzymes. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action and their role in biological systems .
Analytical Chemistry
6-Chloro-3-fluoro-2-methoxypyridine: finds applications in analytical chemistry as a standard or reagent. Its well-defined structure and properties allow for its use in the calibration of analytical instruments and the development of new analytical methods .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to be incorporated into nanoscale materials. Its molecular structure could be used to modify the surface properties of nanoparticles, influencing their interaction with biological systems or their physical characteristics .
Safety and Hazards
6-Chloro-3-fluoro-2-methoxypyridine is classified with a GHS07 pictogram and has a signal word of "Warning" . It has hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6-chloro-3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWESBSDFTASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-fluoro-2-methoxypyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

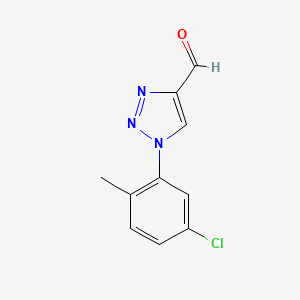


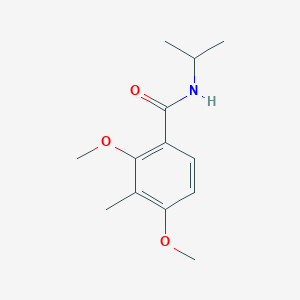
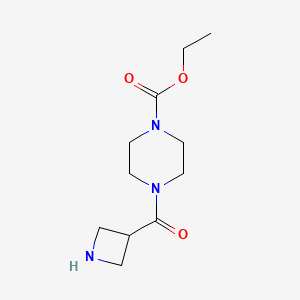
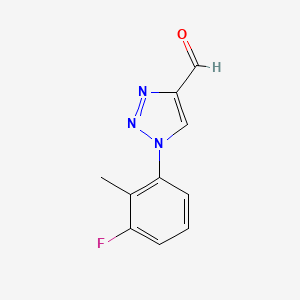
![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)


